Tofacitinibcitrateimpurity71
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Tofacitinibcitrateimpurity71 is a chemical compound related to tofacitinib citrate, a Janus kinase (JAK) inhibitor used primarily for the treatment of autoimmune diseases such as rheumatoid arthritis and ulcerative colitis . This compound is often studied to understand the purity and efficacy of tofacitinib citrate formulations .
準備方法
The synthesis of tofacitinibcitrateimpurity71 involves several steps, including the preparation of intermediates and the final compound. The synthetic route typically involves the use of various reagents and catalysts under controlled conditions . Industrial production methods focus on optimizing yield and purity while minimizing impurities .
化学反応の分析
Tofacitinibcitrateimpurity71 undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include hydrogen peroxide and potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
The major products formed from these reactions depend on the specific conditions and reagents used.
科学的研究の応用
Tofacitinibcitrateimpurity71 has several scientific research applications, including:
作用機序
Tofacitinibcitrateimpurity71 exerts its effects by inhibiting the activity of Janus kinases (JAKs), which are enzymes involved in the signaling pathways that regulate immune responses . By inhibiting JAKs, this compound can modulate the activity of various cytokines, thereby reducing inflammation and immune responses .
類似化合物との比較
Tofacitinibcitrateimpurity71 is unique compared to other similar compounds due to its specific inhibitory effects on JAK1 and JAK3 . Similar compounds include:
Baricitinib: Another JAK inhibitor used for the treatment of rheumatoid arthritis.
Ruxolitinib: A JAK inhibitor used for the treatment of myelofibrosis and polycythemia vera.
Upadacitinib: A JAK inhibitor used for the treatment of rheumatoid arthritis.
These compounds share similar mechanisms of action but differ in their specific targets and clinical applications.
特性
分子式 |
C17H27N5O |
---|---|
分子量 |
317.4 g/mol |
IUPAC名 |
4-[(3R,4R)-4-methyl-3-[methyl(7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino]piperidin-1-yl]butan-1-ol |
InChI |
InChI=1S/C17H27N5O/c1-13-6-9-22(8-3-4-10-23)11-15(13)21(2)17-14-5-7-18-16(14)19-12-20-17/h5,7,12-13,15,23H,3-4,6,8-11H2,1-2H3,(H,18,19,20)/t13-,15+/m1/s1 |
InChIキー |
CUIHXZCGBLRNDG-HIFRSBDPSA-N |
異性体SMILES |
C[C@@H]1CCN(C[C@@H]1N(C)C2=NC=NC3=C2C=CN3)CCCCO |
正規SMILES |
CC1CCN(CC1N(C)C2=NC=NC3=C2C=CN3)CCCCO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。